tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Overview
Description
Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . It is known for its unique bicyclic structure, which includes a diazabicyclo nonane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane ring system. The tert-butyl ester group is then introduced through esterification reactions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can be compared with similar compounds such as:
Tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate: This compound has a similar diazabicyclo nonane ring system but differs in the position of the functional groups.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with different reactivity and applications.
The uniqueness of this compound lies in its specific structure and the versatility it offers in chemical synthesis and research applications .
Properties
IUPAC Name |
tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(7-14)13-10(8)15/h8-9H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTLUVMGYJWBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784807-21-1 | |
Record name | tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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